molecular formula C18H17N5OS2 B6469231 4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640886-48-0

4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6469231
CAS No.: 2640886-48-0
M. Wt: 383.5 g/mol
InChI Key: GILJYUWSBCEUEE-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole, a thiazolopyridine, and a piperazine ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, thiazolopyridine, and piperazine rings. These rings would likely be connected in a specific arrangement based on the numbering in the name of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions typical of aromatic heterocycles. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors like its degree of aromaticity, the presence of polar or nonpolar regions, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-24-13-3-2-4-15-16(13)21-18(26-15)23-9-7-22(8-10-23)17-20-12-11-19-6-5-14(12)25-17/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILJYUWSBCEUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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